Genz-123346

Descripción general

Descripción

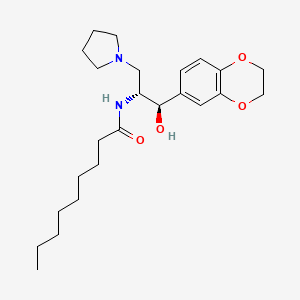

Genz-123346 free base is a potent and selective glucosylceramide synthase inhibitor with potential anticancer activity . It does not affect the activities of other related glycosidase, such as 1-Oacylceramide synthase, a-glucosidase, and glucocerebrosidase in any significant manner . It has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .

Synthesis Analysis

This compound is an inhibitor of GL1 synthase that blocks the conversion of ceramide to GL1 . This compound was derived from one of the series of inhibitors of GL1 synthase .Molecular Structure Analysis

The molecular structure of this compound free base is represented by the molecular formula C24H38N2O4 .Chemical Reactions Analysis

This compound acts as an inhibitor of GL1 synthase, blocking the conversion of ceramide to GL1 . This is the first step in the biosynthesis of gangliosides and other glycosphingolipids .Physical And Chemical Properties Analysis

The molecular weight of this compound free base is 418.6 g/mol . It is a solid substance with a solubility of 50 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Genz-123346: Un análisis exhaustivo de las aplicaciones de la investigación científica

Manejo de la diabetes: Se ha demostrado que this compound mejora la tolerancia a la glucosa, la sensibilidad a la insulina y normaliza los niveles de hemoglobina A1c en ratas obesas diabéticas Zucker, lo que indica su potencial en el manejo de la diabetes .

Metabolismo de lípidos: Este compuesto reduce los niveles hepáticos de glucosilceramida y triglicéridos, así como los niveles sanguíneos de alanina aminotransferasa (ALT), hemoglobina A1c y glucosa en ayunas en ratones ob/ob, lo que sugiere su papel en el metabolismo de los lípidos .

Tratamiento de la obesidad: this compound disminuye la masa grasa hepática y reduce el tamaño y el número de gotitas lipídicas hepáticas en ratones obesos inducidos por la dieta, lo que demuestra su promesa como tratamiento para la obesidad .

Inhibición de la síntesis de glicoesfingolípidos: Como inhibidor de la glucosilceramida sintasa, this compound es eficaz en la inhibición de la síntesis de glicoesfingolípidos, que está sobreexpresada en muchos tumores humanos, ofreciendo una vía para el tratamiento del cáncer .

Efectos antiinflamatorios: El compuesto se ha utilizado para modular los niveles de gangliósidos de la microglía, lo que puede tener efectos antiinflamatorios en la microglía, potencialmente útil en el tratamiento de afecciones neuroinflamatorias .

Mejora del control glucémico: La inhibición de la síntesis de glicoesfingolípidos con this compound mejora el control glucémico y la sensibilidad a la insulina en modelos animales de diabetes tipo 2, lo que podría traducirse en aplicaciones terapéuticas para humanos .

In Vivo

In vivo experiments are experiments that are conducted on living organisms. Genz-123346 free base free base has been studied for its potential use in a variety of in vivo experiments. It has been studied for its potential to be used in the treatment of certain diseases and conditions, such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential to be used in the treatment of certain neurological disorders, such as Parkinson's disease and epilepsy.

In Vitro

In vitro experiments are experiments that are conducted in a laboratory setting using cell cultures or other artificial systems. Genz-123346 free base free base has been studied for its potential use in a variety of in vitro experiments. It has been studied for its potential to be used in the study of certain diseases and conditions, such as cancer and Alzheimer's disease. It has also been studied for its potential to be used in the study of certain neurological disorders, such as Parkinson's disease and epilepsy.

Mecanismo De Acción

Target of Action

Genz-123346, also known as this compound (free base) or this compound free base, is a potent and specific inhibitor of Glucosylceramide Synthase (GCS) . GCS is a key enzyme involved in the biosynthesis of glycosphingolipids and in regulating ceramide metabolism .

Mode of Action

This compound blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycosphingolipid synthesis pathway. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide (GL1), thereby disrupting the synthesis of glycosphingolipids . This can enhance the killing of tumor cells by cytotoxic anti-cancer agents .

Pharmacokinetics

In the Zucker diabetic fatty rat and the diet-induced obese mouse, this compound has shown to improve glucose tolerance and insulin sensitivity . The oral bioavailability of the drug is about 10% and 30% in mice and rats, respectively, with a half-life in plasma of 30–60 minutes .

Result of Action

This compound has been shown to have potential anticancer activity . It enhances the killing of tumor cells by cytotoxic anti-cancer agents . In addition, it has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, in the diet-induced obese mouse, treatment with this compound normalized A1C levels and improved glucose tolerance . .

Actividad Biológica

Genz-123346 free base free base has been studied for its potential biological activity. It has been shown to have anti-inflammatory and anti-cancer properties in vitro, as well as the potential to reduce oxidative stress in cells. It has also been suggested that it may be able to interact with certain enzymes and proteins in the body, which could potentially lead to the production of certain therapeutic effects.

Biochemical and Physiological Effects

This compound free base free base has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties in vitro, as well as the potential to reduce oxidative stress in cells. It has also been suggested that it may be able to interact with certain enzymes and proteins in the body, which could potentially lead to the production of certain therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Genz-123346 free base free base in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is available in a number of forms, including a liquid form, which makes it convenient to use in experiments. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties in vitro, as well as the potential to reduce oxidative stress in cells. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works, and its effects on living organisms have not been fully studied.

Direcciones Futuras

The potential future directions for the use of Genz-123346 free base free base are numerous. One potential future direction is to further study its mechanism of action and its effects on living organisms. Additionally, further studies could be done to explore its potential use in the treatment of certain diseases and conditions, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies could be done to explore its potential use in the treatment of certain neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies could be done to explore its potential use in the study of certain diseases and conditions, such as cancer and Alzheimer's disease. Finally, further studies could be done to explore its potential use in the study of certain neurological disorders, such as Parkinson's disease and epilepsy.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXWOFCUJJYEO-HYBUGGRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491833-30-8 | |

| Record name | GENZ-123346 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-123346 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

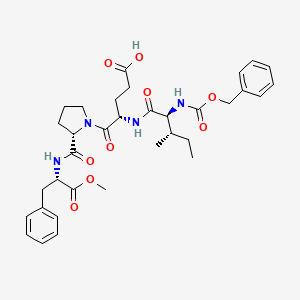

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)